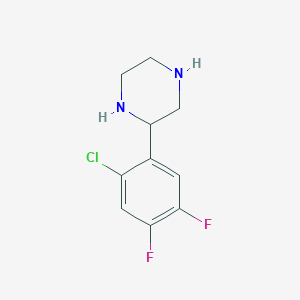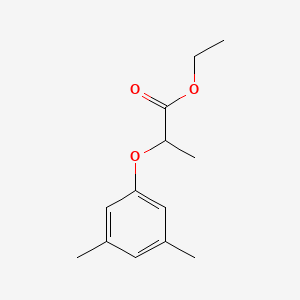
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propionic acid moiety which is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester typically involves the esterification of 2-(3,5-Dimethyl-phenoxy)-propionic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: 2-(3,5-Dimethyl-phenoxy)-propionic acid.
Reduction: 2-(3,5-Dimethyl-phenoxy)-propanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dimethyl-phenoxy)-acetic acid ethyl ester
- 2-(3,5-Dimethyl-phenoxy)-methyl ester
- 2-(3,5-Dimethyl-phenoxy)-butyric acid ethyl ester
Uniqueness
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester is unique due to its specific substitution pattern on the phenoxy ring and the propionic acid moiety. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
ethyl 2-(3,5-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-13(14)11(4)16-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
Clave InChI |
VUORDMCVSLAQAB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=CC(=CC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


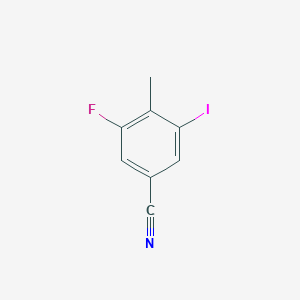
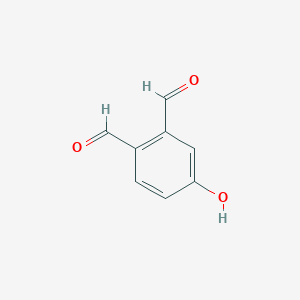
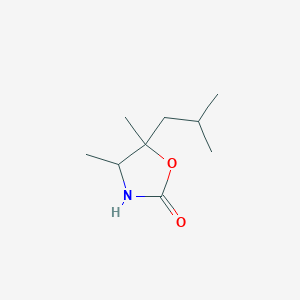
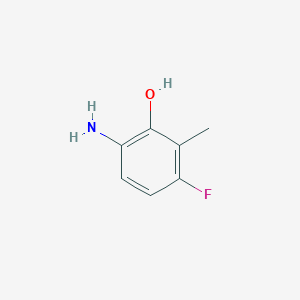
![4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)


![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)

![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)

